molecular formula C16H34Sn B6270405 (but-3-en-1-yl)tributylstannane CAS No. 36635-36-6

(but-3-en-1-yl)tributylstannane

Cat. No.: B6270405
CAS No.: 36635-36-6
M. Wt: 345.2 g/mol
InChI Key: JDFFKGOJOSVFJB-UHFFFAOYSA-N
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Description

(But-3-en-1-yl)tributylstannane, also known as (E)-1-butenyl-1-tributylstannane, is an organotin compound that is used as a reagent in organic synthesis. It is a colorless, viscous liquid that is insoluble in water and has a boiling point of approximately 230°C. This compound is used in a variety of synthetic processes, such as the synthesis of alcohols, esters, and amines. It has also been used in the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

The mechanism of action of (but-3-en-1-yl)tributylstannane is not well understood. However, it is believed that the compound acts as a Lewis acid, which can catalyze the formation of covalent bonds between molecules. It is also believed that the compound can act as a nucleophile, which can facilitate the formation of new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed that the compound may have some toxic effects, but the exact mechanism of action is not known. Additionally, the compound has not been tested in humans, so the potential for adverse effects is unknown.

Advantages and Limitations for Lab Experiments

The main advantage of using (but-3-en-1-yl)tributylstannane in laboratory experiments is that it is a relatively inexpensive reagent. Additionally, the compound is easy to use and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. The compound is not water soluble, so it must be used in an organic solvent. Additionally, the compound is potentially toxic, so it should be handled with care.

Future Directions

There are a number of potential future directions for research on (but-3-en-1-yl)tributylstannane. These include further studies into the mechanism of action, biochemical and physiological effects, and potential toxicities of the compound. Additionally, further research into the synthesis of organometallic compounds and organic polymersization reactions could be beneficial. Finally, further research into the potential applications of the compound in the synthesis of pharmaceuticals and other compounds could yield useful results.

Synthesis Methods

(But-3-en-1-yl)tributylstannane is synthesized by reacting ethyl bromide with tributylstannane in the presence of a base. The reaction is typically carried out in a solvent such as dimethylformamide (DMF). The reaction is typically performed at room temperature and is complete within a few hours. The reaction yields a mixture of this compound and (E)-1-buten-3-yl-1-tributylstannane.

Scientific Research Applications

(But-3-en-1-yl)tributylstannane is used in a variety of scientific research applications. It is used in the synthesis of alcohols, esters, and amines, as well as in the synthesis of pharmaceuticals and other compounds. It has also been used in the synthesis of organometallic compounds and organic polymersization reactions. Additionally, it has been used in the synthesis of polymer-supported catalysts and in the synthesis of transition metal complexes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (but-3-en-1-yl)tributylstannane can be achieved through a Grignard reaction followed by a Stille coupling reaction.", "Starting Materials": [ "1-bromo-3-butene", "magnesium", "tributyltin chloride", "copper(I) iodide", "tri-n-butylphosphine", "palladium(II) acetate", "1,4-dioxane" ], "Reaction": [ "Step 1: Preparation of but-3-en-1-ylmagnesium bromide by reacting 1-bromo-3-butene with magnesium in anhydrous ether.", "Step 2: Preparation of tributyl(3-buten-1-yl)stannane by reacting but-3-en-1-ylmagnesium bromide with tributyltin chloride in the presence of copper(I) iodide and tri-n-butylphosphine.", "Step 3: Preparation of (but-3-en-1-yl)tributylstannane by reacting tributyl(3-butene-1-yl)stannane with palladium(II) acetate in the presence of 1,4-dioxane as a solvent." ] }

36635-36-6

Molecular Formula

C16H34Sn

Molecular Weight

345.2 g/mol

IUPAC Name

but-3-enyl(tributyl)stannane

InChI

InChI=1S/3C4H9.C4H7.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;3H,1-2,4H2;

InChI Key

JDFFKGOJOSVFJB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCC=C

Purity

95

Origin of Product

United States

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